molecular formula C12H19Cl2FN2 B1531193 1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride CAS No. 1258649-78-3

1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride

Cat. No.: B1531193
CAS No.: 1258649-78-3
M. Wt: 281.19 g/mol
InChI Key: NBINQBXQWGDWTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C₁₀H₁₃FN₂. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications. This compound is known for its potential biological activity and is often studied for its effects on biological systems.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting with 2-fluorophenyl ethylamine and piperazine. The reaction typically involves the formation of an intermediate compound followed by a cyclization reaction to form the piperazine ring.

  • Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with different substituents on the piperazine ring.

Scientific Research Applications

  • Chemistry: The compound is used in organic synthesis as a building block for more complex molecules.

  • Biology: It is studied for its potential biological activity, including its effects on neurotransmitter systems.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the treatment of neurological disorders.

  • Industry: The compound is used in the production of various chemical products, including agrochemicals and dyes.

Comparison with Similar Compounds

  • 1-(2-Fluorophenyl)piperazine: Similar structure but lacks the ethyl group.

  • 1-(4-Fluorophenyl)piperazine: Different position of the fluorine atom on the phenyl ring.

  • 1-(3-Fluorophenyl)piperazine: Another positional isomer with the fluorine atom on the meta position.

These compounds share similarities in their core piperazine structure but differ in the position and nature of substituents, leading to variations in their biological activity and applications.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10(15-8-6-14-7-9-15)11-4-2-3-5-12(11)13;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBINQBXQWGDWTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride
Reactant of Route 6
Reactant of Route 6
1-[1-(2-Fluorophenyl)ethyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.